N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide
CAS No.:
Cat. No.: VC14778875
Molecular Formula: C20H21N3O3S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N3O3S |
|---|---|
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-1-methylindole-5-carboxamide |
| Standard InChI | InChI=1S/C20H21N3O3S/c1-22-11-9-15-13-16(7-8-19(15)22)20(24)21-17-5-4-6-18(14-17)23-10-2-3-12-27(23,25)26/h4-9,11,13-14H,2-3,10,12H2,1H3,(H,21,24) |
| Standard InChI Key | QVQPJCLUSFIJMM-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC=C3)N4CCCCS4(=O)=O |
Introduction
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide is a complex organic compound featuring a thiazine ring and an indole moiety. Its molecular formula is C20H21N3O3S, and it has a molecular weight of approximately 416.5 g/mol, although some sources report a molecular weight of 383.5 g/mol for a similar compound with the indole-2-carboxamide structure . This discrepancy may arise from variations in the compound's structure or reporting errors. The compound's unique combination of functional groups and ring structures suggests potential for diverse chemical reactivity and biological properties.
Synthesis
The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide typically involves multiple steps, including reactions that form the thiazinan and indole rings. Common reagents may include elemental sulfur, carbon dioxide, and various arylamines. The reaction conditions are optimized to maximize yield and purity while minimizing side reactions.
Biological and Chemical Activities
While specific biological activities of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide are not extensively documented, compounds with similar structures often exhibit diverse biological properties. The presence of the indole and thiazinan moieties suggests potential for interactions with biological targets, which could be explored in drug discovery efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume